
1-(2,3-Dichlorophenyl)biguanide hydrochloride
Overview
Description
1-(2,3-Dichlorophenyl)biguanide hydrochloride is a synthetic organic compound belonging to the class of biguanides It is characterized by the presence of a biguanide core structure linked to a 2,3-dichlorophenyl group and a hydrochloride salt
Biochemical Analysis
Biochemical Properties
The key feature of 1-(2,3-Dichlorophenyl)biguanide hydrochloride is the biguanide group, which consists of two guanidine units connected by an imino group (C=NH). Guanidines are functional groups known for their ability to form hydrogen bonds, which can be crucial for interactions with biological molecules. The 2,3-dichlorophenyl group introduces two chlorine atoms on the aromatic ring, potentially affecting the molecule’s lipophilicity and reactivity.
Cellular Effects
While specific cellular effects of this compound are not currently available, related compounds have been shown to exhibit anti-proliferative effects in various cancer cell lines, including breast, lung, and prostate cancer cells. They can also induce cell cycle arrest, preventing uncontrolled cell division.
Molecular Mechanism
It is known that biguanides can form hydrogen bonds, which may allow them to interact with various biomolecules. For instance, they could potentially inhibit the activity of certain enzymes, such as glycogen phosphorylase.
Temporal Effects in Laboratory Settings
It is known that the compound is a solid at room temperature , suggesting it has good stability for storage and handling.
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not currently known. It has been suggested that related compounds may inhibit the enzyme glycogen phosphorylase, which plays a crucial role in glycogenolysis, the breakdown of glycogen into glucose for energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dichlorophenyl)biguanide hydrochloride typically involves the reaction of 2,3-dichlorophenyl isocyanate with guanidine hydrochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,3-Dichlorophenyl isocyanate+Guanidine hydrochloride→1-(2,3-Dichlorophenyl)biguanide hydrochloride
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dichlorophenyl)biguanide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It has been studied for its potential effects on cellular processes, including enzyme inhibition and autophagy induction.
Medicine: Research has explored its potential as an antibacterial, antifungal, and antiparasitic agent. It has also been investigated for its potential anticancer properties.
Industry: The compound may have applications in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(2,3-dichlorophenyl)biguanide hydrochloride involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes, such as glycogen phosphorylase, which plays a crucial role in glycogenolysis. Additionally, the compound can induce autophagy in cancer cells, leading to cell death. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
1-(2,3-Dichlorophenyl)biguanide hydrochloride can be compared with other similar compounds, such as:
- 1-(2,4-Dichlorophenyl)biguanide hydrochloride
- 1-(2,5-Dichlorophenyl)biguanide hydrochloride
- 1-(2,6-Dichlorophenyl)biguanide hydrochloride
Uniqueness: The uniqueness of this compound lies in its specific chemical structure, which influences its reactivity and biological activity. The position of the chlorine atoms on the phenyl ring can affect the compound’s lipophilicity, reactivity, and interaction with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-(diaminomethylidene)-2-(2,3-dichlorophenyl)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N5.ClH/c9-4-2-1-3-5(6(4)10)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFLJHHCXSVSNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N=C(N)N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369634 | |
| Record name | 1-(2,3-Dichlorophenyl)biguanide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-08-0 | |
| Record name | Imidodicarbonimidic diamide, N-(2,3-dichlorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Dichlorophenyl)biguanide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,3-Dichlorophenyl)biguanide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3aR,6S)-6-propan-2-yl-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole](/img/structure/B62804.png)
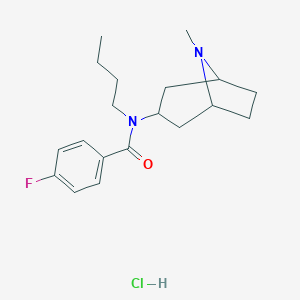

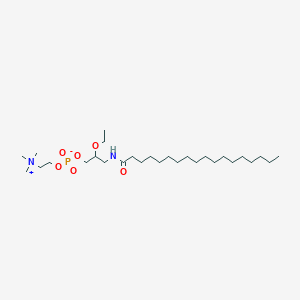
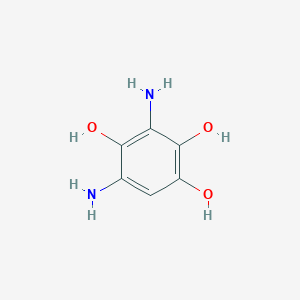

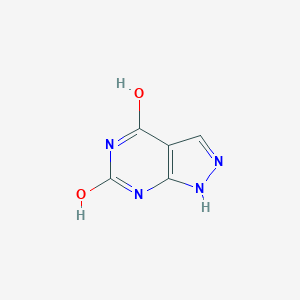
![2-(Methylthio)oxazolo[4,5-b]pyridine](/img/structure/B62820.png)
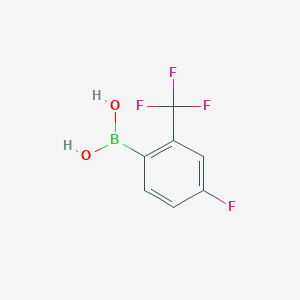
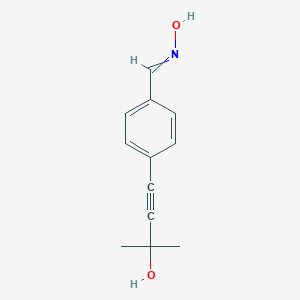
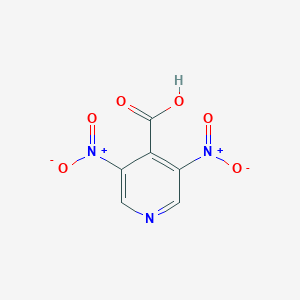
![tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate](/img/structure/B62831.png)
